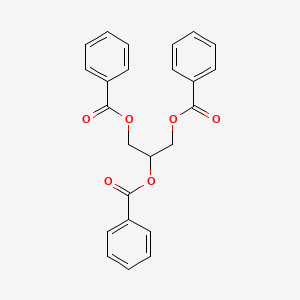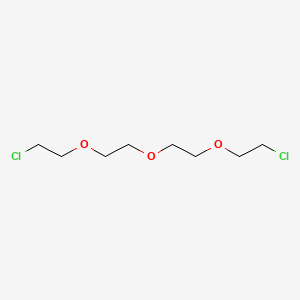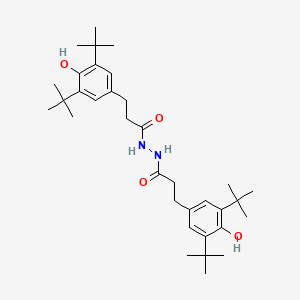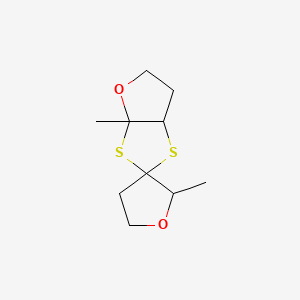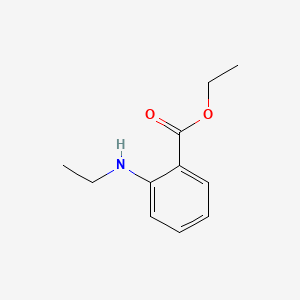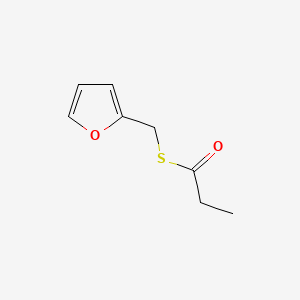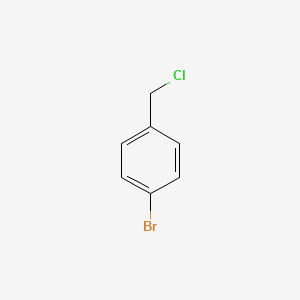
1-溴-4-(氯甲基)苯
描述
1-Bromo-4-(chloromethyl)benzene is a di-substituted benzene derivative with bromine and chloromethyl groups attached to the benzene ring. It is a compound of interest due to its potential applications in various chemical syntheses and material sciences.
Synthesis Analysis
The synthesis of derivatives of 1-bromo-4-(chloromethyl)benzene can involve multiple steps, including elimination reactions, reduction reactions, and bromination. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was prepared using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials . This process demonstrates the versatility of 1-bromo-4-(chloromethyl)benzene derivatives in the synthesis of complex molecules, such as non-peptide CCR5 antagonists, which have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 1-bromo-4-(chloromethyl)benzene derivatives can be significantly affected by the substituents on the benzene ring. For example, the bromo compound of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene exhibits a significant twist due to the dihedral angle between the benzene rings, which contrasts with its chloro analogue . The crystal structures of related compounds reveal various supramolecular features, such as hydrogen bonding and π-π interactions, which are crucial for understanding the properties and reactivity of these molecules .
Chemical Reactions Analysis
1-Bromo-4-(chloromethyl)benzene and its derivatives participate in various chemical reactions that are essential for the synthesis of more complex molecules. For instance, the synthesis of a novel CCR5 antagonist involves an elimination reaction of a bromomethyl derivative with a piperidin-4-yl compound . The reactivity of the bromo and chloromethyl groups allows for the formation of diverse chemical structures with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-(chloromethyl)benzene derivatives can be studied using experimental techniques such as FT-IR, FT-Raman, NMR spectroscopy, and X-ray crystallography. These techniques provide insights into the vibrational frequencies, molecular conformations, and crystal packing of the compounds . Theoretical calculations, such as density functional theory (DFT), complement these experimental results by predicting the optimized structures and spectral properties of the molecules .
科学研究应用
药物开发中的合成和表征
1-溴-4-(氯甲基)苯被用于合成具有潜在生物活性的各种新化合物。例如,它已被用于合成非肽类CCR5拮抗剂,这在药物开发中具有重要意义。这些拮抗剂是通过一系列化学反应使用1-溴-4-(氯甲基)苯合成的,并在初步测试中显示出生物活性(Cheng De-ju, 2015),(H. Bi, 2015)。
有机合成和分子研究中
1-溴-4-(氯甲基)苯作为底部合成平面一维石墨烯纳米带的前体。这些纳米带对于探索分子结构中控制边缘形态和窄宽度至关重要。1-溴-4-(氯甲基)苯衍生物的合成、表征和理论研究对有机化学和材料科学有重要贡献(S. Patil et al., 2012)。
光致发光性质
已经探索了1-溴-4-(氯甲基)苯衍生物的光致发光性质。研究重点是合成类似1-溴-4-(2,2-二苯基乙烯)苯的化合物,并研究它们在溶液和固态中的荧光性质。这样的研究对于开发具有独特光学性质的材料至关重要,可能在各种技术应用中有用(Liang Zuo-qi, 2015)。
在卤代和芳香取代反应中
1-溴-4-(氯甲基)苯已被用于多烷基苯的卤代反应中。这些反应在有机化学中是基础性的,有助于理解选择性卤代过程和合成具有特定性质的卤代化合物(P. Bovonsombat & E. Mcnelis, 1993)。
在标记和结构分析中
该化合物已被用于标记其他分子进行药代动力学研究和药物代谢研究。这些应用对于理解药物在生物系统中的行为以及开发新药物至关重要(D. Seidel & U. Pleiss, 2010)。
构象和计算研究
涉及1-溴-4-(氯甲基)苯的研究还涉及构象分析和计算化学。已进行研究以了解其衍生物的分子结构和行为,为理论和计算化学领域的更广泛知识做出贡献(M. Jotani et al., 2019)。
安全和危害
1-Bromo-4-(chloromethyl)benzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, severe skin burns, and eye damage . It is advised to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
属性
IUPAC Name |
1-bromo-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIGUGKOPPTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207630 | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(chloromethyl)benzene | |
CAS RN |
589-17-3 | |
| Record name | 4-Bromobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WI1338739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Bromobenzyl Chloride interesting for cross-coupling reactions in organic synthesis?
A1: 4-Bromobenzyl Chloride possesses both a C(sp2)–Br and a C(sp3)–Cl bond. Research has demonstrated its utility in highly selective palladium-catalyzed cross-coupling reactions. [] Specifically, the C(sp2)–Br bond can be selectively coupled with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)2 and a ligand such as PCy3·HBF4. This selectivity allows for the synthesis of various chloromethyl-1,1′-biphenyl compounds, which can be further derivatized. This selective cross-coupling is a valuable tool for constructing complex organic molecules. []
Q2: Is there structural information available for 4-Bromobenzyl Chloride?
A2: Yes, the crystal structure of 4-Bromobenzyl Chloride has been determined using X-ray diffraction. [] It crystallizes in the orthorhombic system, specifically in the space group Pna21 (no. 33). The unit cell dimensions are: a = 9.4506(7) Å, b = 18.1015(10) Å, c = 4.4418(3) Å, and the unit cell volume is V = 759.86(9) Å3. This information provides valuable insights into the molecular geometry and packing of 4-Bromobenzyl Chloride in the solid state. []
Q3: Has 4-Bromobenzyl Chloride been used as a building block for synthesizing molecules with potential biological activity?
A3: While the provided research doesn't directly assess the biological activity of 4-Bromobenzyl Chloride, one study showcases its application in synthesizing phthalimide derivatives. [] Phthalimide derivatives are a class of compounds known to possess diverse biological activities, including anxiolytic effects. In this study, 4-Bromobenzyl Chloride was reacted with a phthalimide derivative to yield a new compound that was subsequently tested for anxiolytic activity in an elevated plus-maze model. Although this particular derivative did not demonstrate significant anxiolytic effects, it highlights the potential of using 4-Bromobenzyl Chloride as a starting material for developing biologically active compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






